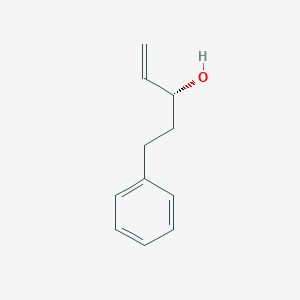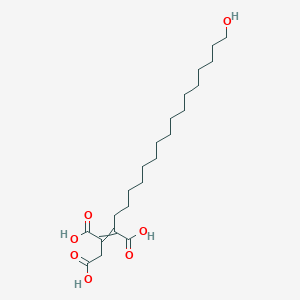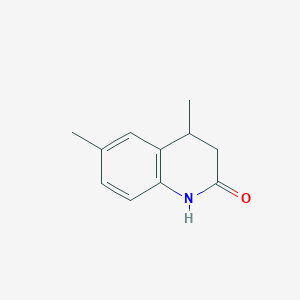
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone
説明
4,6-Dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as DMQ, is a heterocyclic compound that has attracted significant attention in the scientific community due to its diverse biological activities. DMQ is a structural analog of quinoline, which is a well-known pharmacophore that has been extensively studied for its therapeutic potential. The unique structural features of DMQ make it an attractive target for drug discovery and development.
科学的研究の応用
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory effects. This compound has also been studied for its potential as a neuroprotective agent and a modulator of the immune system. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for anticancer drug development. This compound has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. This compound has been shown to inhibit the replication of several viruses, including HIV, making it a potential candidate for the development of new antiviral drugs.
作用機序
The mechanism of action of 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. This compound has also been shown to inhibit the activity of certain enzymes, including topoisomerases and kinases, which may contribute to its antimicrobial and antiviral activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and immune function. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective and anti-inflammatory effects. This compound has also been shown to modulate the activity of immune cells, such as T cells and macrophages, which may contribute to its immunomodulatory effects.
実験室実験の利点と制限
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has several advantages for lab experiments, including its relatively simple synthesis, low toxicity, and diverse biological activities. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, this compound has some limitations, including its low solubility in water and its potential for non-specific binding to proteins and other biomolecules.
将来の方向性
There are several future directions for research on 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone, including the development of new synthetic methods, the identification of new biological targets, and the optimization of its pharmacological properties. One potential direction for research is the development of this compound analogs with improved solubility and selectivity for specific biological targets. Another potential direction is the identification of new biological targets for this compound, which may lead to the discovery of new therapeutic applications. Finally, the optimization of the pharmacological properties of this compound, such as its bioavailability and pharmacokinetics, may lead to the development of new drugs for the treatment of cancer, infectious diseases, and other conditions.
特性
IUPAC Name |
4,6-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-5,8H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYHLNDDRIMSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



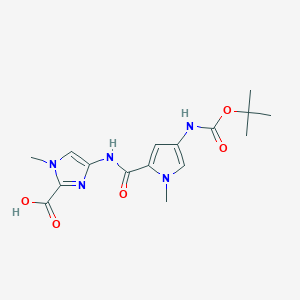
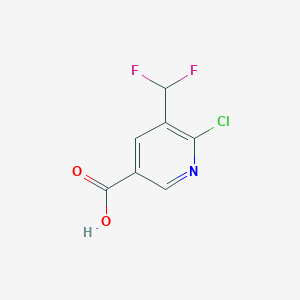
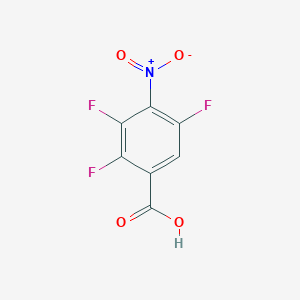

![1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B3324147.png)
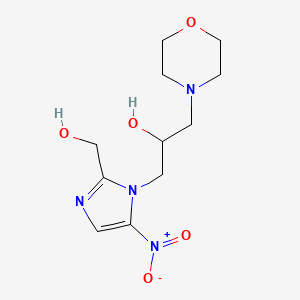

![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B3324170.png)
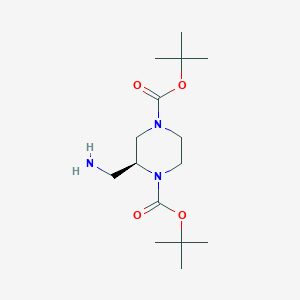
![tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B3324182.png)
![2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3324202.png)

